REACTION_CXSMILES
|
OS(O)(=O)=O.[CH3:6]C1C=CC(S(O)(=O)=O)=CC=1.[C:17]1([C:23]2([C:29]([OH:31])=[O:30])[CH2:28][CH2:27][NH:26][CH2:25][CH2:24]2)[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>CO>[CH3:6][O:30][C:29]([C:23]1([C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=2)[CH2:24][CH2:25][NH:26][CH2:27][CH2:28]1)=[O:31] |f:1.2|
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Name
|
|
Quantity
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16 mL
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Type
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reactant
|
Smiles
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OS(=O)(=O)O
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Name
|
|
Quantity
|
37.7 g
|
Type
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reactant
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Smiles
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CC1=CC=C(C=C1)S(=O)(=O)O.C1(=CC=CC=C1)C1(CCNCC1)C(=O)O
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Name
|
|
Quantity
|
400 mL
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Type
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solvent
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Smiles
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CO
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Type
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CUSTOM
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Details
|
the mixture was stirred
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
refluxed for 8 hours
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
Excess methanol was evaporated at reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue was poured into a mixture of ice and 6 N NaOH
|
Type
|
ADDITION
|
Details
|
by adding more 6 N NaOH
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Type
|
EXTRACTION
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Details
|
extracted with CH2Cl2 (3×150 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined CH2Cl2 extracts were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1(CCNCC1)C1=CC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |